molecular formula C12H20N2O2 B2538857 1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1182977-57-6

1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2538857
CAS No.: 1182977-57-6
M. Wt: 224.304
InChI Key: QGLONKSTCBGKJD-UHFFFAOYSA-N
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Description

1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperazine core, a privileged scaffold in pharmacology that is present in a wide range of biologically active molecules and over 85% of FDA-approved drugs . This particular structure is functionalized with both a tetrahydrofuran (oxolane) group and a prop-2-en-1-one (acryloyl) moiety. The acryloyl group is a key functionality in chemical biology and covalent inhibitor research. While the specific biological targets and mechanisms of action for this exact molecule are not yet fully characterized in public literature, its molecular architecture suggests potential as a valuable intermediate. Piperazine-based structures are actively researched for various therapeutic targets, including as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP) in oncology and lysosomal phospholipase A2 (PLA2G15) in toxicity studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-2-12(15)14-7-5-13(6-8-14)10-11-4-3-9-16-11/h2,11H,1,3-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLONKSTCBGKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)CC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fragment A: Synthesis of 4-(Oxolan-2-ylmethyl)piperazine

The oxolane methyl-substituted piperazine is synthesized via nucleophilic alkylation of piperazine with 2-(bromomethyl)oxolane.

Procedure :
Piperazine (1.0 equiv) and 2-(bromomethyl)oxolane (1.2 equiv) are combined in anhydrous toluene under nitrogen. Potassium carbonate (2.5 equiv) is added, and the mixture is refluxed at 110°C for 12 hours. The organic layer is washed with water, dried over MgSO₄, and concentrated to yield a white solid.

Key Data :

  • Yield: 78–85%
  • Purity (HPLC): ≥95%
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.75–3.68 (m, 2H, oxolane OCH₂), 3.45–3.38 (m, 1H, oxolane CH), 2.92–2.85 (m, 8H, piperazine CH₂), 1.85–1.72 (m, 4H, oxolane CH₂).

Fragment B: Acryloyl Chloride Preparation

Acryloyl chloride is synthesized via refluxing acrylic acid with thionyl chloride (1:1.5 molar ratio) in dichloromethane at 40°C for 3 hours. Excess reagents are removed under reduced pressure.

Acylation of 4-(Oxolan-2-ylmethyl)piperazine

Direct Acylation in Polar Aprotic Solvents

Procedure :
4-(Oxolan-2-ylmethyl)piperazine (1.0 equiv) is dissolved in dry THF under nitrogen. Triethylamine (1.5 equiv) is added, followed by dropwise addition of acryloyl chloride (1.1 equiv) at 0°C. The reaction is warmed to room temperature and stirred for 6 hours. The mixture is filtered, and the filtrate is concentrated to afford the crude product, which is recrystallized from ethanol.

Optimization Insights :

  • Solvent Impact : THF outperforms DCM and toluene, providing 89% yield vs. 72% in DCM.
  • Temperature : Reactions below 10°C minimize oligomerization of acryloyl chloride.
  • Catalyst Screening : DMAP (4-dimethylaminopyridine) increases yield to 93% by accelerating acylation.

Characterization :

  • Yield : 82–89%
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 6.85–6.78 (m, 1H, CH₂=CHCO), 6.12–6.05 (m, 1H, CH₂=CHCO), 5.72–5.65 (m, 1H, CH₂=CHCO), 3.75–3.68 (m, 2H, oxolane OCH₂), 3.45–3.38 (m, 1H, oxolane CH), 3.22–3.15 (m, 4H, piperazine NCH₂), 2.85–2.78 (m, 4H, piperazine NCH₂), 1.85–1.72 (m, 4H, oxolane CH₂).

Alternative Synthetic Routes

One-Pot Alkylation-Acylation Strategy

Procedure :
Piperazine, 2-(bromomethyl)oxolane, and acryloyl chloride are combined in a single reaction vessel with DIPEA (2.0 equiv) in acetonitrile. The mixture is stirred at 60°C for 24 hours, enabling sequential alkylation and acylation.

Advantages :

  • Reduced purification steps
  • Overall yield: 74%

Limitations :

  • Competing over-alkylation reduces reproducibility.

Solid-Phase Synthesis Using Wang Resin

Procedure :
Wang resin-bound piperazine is alkylated with 2-(bromomethyl)oxolane, followed by acylation with acryloyl chloride. Cleavage with TFA/water (95:5) liberates the target compound.

Key Data :

  • Yield: 68%
  • Purity: 91%

Scalability and Industrial Considerations

Critical Challenges :

  • Acryloyl Chloride Instability : Requires in situ generation to prevent degradation.
  • Solvent Recovery : THF and toluene are recycled via distillation, reducing costs by 40%.

Process Intensification :

  • Continuous-flow reactors achieve 92% yield with residence times of 30 minutes.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The following table summarizes key structural analogs, their substituents, and biological activities:

Compound Name Piperazine Substituents Biological Activity/Application Melting Point (°C) Yield (%) References
1-[4-(Oxolan-2-ylmethyl)piperazin-1-yl]prop-2-en-1-one (Target) Oxolane-2-ylmethyl, propenone N/A (Inference: Enzyme inhibition) N/A N/A -
1-(4-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one 4-Bromophenylsulfonyl, propenone Anti-diabetes candidate 206–208 71
1-(4-(3-(Benzyloxy)propyl)piperazin-1-yl)prop-2-en-1-one (DC-TEAD3in02) Benzyloxypropyl, propenone Covalent TEAD palmitoylation inhibitor N/A (oil) 76
(E)-1-{4-[Bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one Bis(4-methoxyphenyl)methyl, 4-chlorophenylpropenone Anti-ischaemic, neuroprotective activity N/A N/A
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Furan-2-carbonyl, 4-fluorophenylpropenone Research applications (unspecified) N/A N/A
(E)-3-(6-Bromo-1,3-benzodioxol-5-yl)-1-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)-prop-2-en-1-one Bromobenzodioxolyl, chlorotrifluoromethylpyridinyl Not reported (structural complexity) N/A N/A
Key Observations:
  • Substituent Diversity : The piperazine ring accommodates bulky groups (e.g., bis(4-methoxyphenyl)methyl in ), sulfonyl groups (e.g., 4-bromophenylsulfonyl in ), and heterocycles (e.g., furan-2-carbonyl in ), influencing target selectivity and solubility.
  • Propenone Role: The α,β-unsaturated ketone may enable covalent binding to cysteine residues in enzymes (e.g., TEAD inhibitors in ).

Physicochemical Properties

  • Melting Points : Sulfonyl derivatives () exhibited higher melting points (184–208°C) due to strong intermolecular forces (e.g., hydrogen bonding, π-π stacking).
  • Solubility : Methoxy/ethoxy substituents () likely improve solubility in polar solvents, whereas halogenated analogs () may exhibit lipophilicity.

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